molecular formula C11H16ClN5OS B494488 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B494488
M. Wt: 301.8g/mol
InChI Key: PLCZRJPTXRWXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a carboxamide group linked to a 4-methylpiperazine moiety through a carbothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups .

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C11H16ClN5OS

Molecular Weight

301.8g/mol

IUPAC Name

4-chloro-1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H16ClN5OS/c1-15-3-5-17(6-4-15)11(19)13-10(18)9-8(12)7-16(2)14-9/h7H,3-6H2,1-2H3,(H,13,18,19)

InChI Key

PLCZRJPTXRWXBJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2Cl)C

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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